molecular formula C10H12BrNO3 B3093551 2-Bromo-4-tert-butyl-5-nitro-phenol CAS No. 1246213-42-2

2-Bromo-4-tert-butyl-5-nitro-phenol

Cat. No. B3093551
Key on ui cas rn: 1246213-42-2
M. Wt: 274.11 g/mol
InChI Key: XRWRQOLFLQDWOZ-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate (72.9 g, 219.5 mmol) was charged to a reactor and DCM (291.6 mL) was added. The yellow reaction solution was cooled using an ice bath. Sodium methoxide (67.04 g, 69.11 mL of 5.4 M, 373.2 mmol) was added portion-wise at 2.2-6.9° C. After complete addition, the reaction was slowly warmed to ambient temperature. When complete, the reaction was cooled to 0° C. and quenched with 1M HCl (373.2 mL, 373.2 mmol). The biphasic mixture was stirred for 20 min and transferred to a seperatory funnel. The organic layer was separated and washed with water (300 mL) followed by brine (300 ml). The organic layer was concentrated and the crude product dried under high vacuum. The product was further purified using Supercritical Fluid Chromatography (SFC) separation on a Berger MultiGram III (Mettler Toledo AutoChem, Newark Del.). The method conditions were 20% methanol at 250 mL/min on a PPU column (30*150) from Princeton Chromatography, 100 bar, 35 C, 220 nm. An injection of 3.5 mL of a 55-70 mg/mL solution was injected. The data was collected using SFC ProNTo software. The purified product received from SFC purification was a methanol solvate. To remove the methanol, an azeotropic distillation was performed. The dark yellow solid, 2-bromo, 4-tertbuyl, 5-nitro phenol methanol solvate, (111.3 g, 0.59.9 mmol) was charged to a 1 L round bottom flask, followed by heptane (500 mL). The slurry is heated to 64° C. to obtain a clear solution. The solvent was distilled under reduced pressure (649 mbar) for 30 minutes and then stripped to dryness. This procedure was repeated three times until no MeOH was detected by 1H-NMR. The product was dried under high vacuum for 16 hours to give the product as a dark yellow semi solid. 1H-NMR (400 MHZ, DMSO-d6) δ 11.2 (bs, OH), 7.69 (s, 1H); 7.03 (s, 1H); 1.30 (s, 9H)
Name
(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate
Quantity
72.9 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
69.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
373.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
291.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])OC[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][C:5]=1[Br:17].C[O-:21].[Na+].Cl>C(Cl)Cl>[Br:17][C:5]1[CH:6]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[OH:21] |f:1.2|

Inputs

Step One
Name
(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate
Quantity
72.9 g
Type
reactant
Smiles
C(OCC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br)([O-])=O
Step Two
Name
Sodium methoxide
Quantity
69.11 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
373.2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
291.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The biphasic mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The yellow reaction solution was cooled
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
When complete, the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
transferred to a seperatory funnel
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the crude product dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The product was further purified
CUSTOM
Type
CUSTOM
Details
Supercritical Fluid Chromatography (SFC) separation on a Berger MultiGram III (Mettler Toledo AutoChem, Newark Del.)
CUSTOM
Type
CUSTOM
Details
The data was collected
CUSTOM
Type
CUSTOM
Details
The purified product received from SFC purification
CUSTOM
Type
CUSTOM
Details
To remove the methanol
DISTILLATION
Type
DISTILLATION
Details
an azeotropic distillation
ADDITION
Type
ADDITION
Details
The dark yellow solid, 2-bromo, 4-tertbuyl, 5-nitro phenol methanol solvate, (111.3 g, 0.59.9 mmol) was charged to a 1 L round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is heated to 64° C.
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled under reduced pressure (649 mbar) for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The product was dried under high vacuum for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to give the product as a dark yellow semi solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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